molecular formula C17H14ClNO2 B610372 Q8 hydrochloride CAS No. 1541762-55-3

Q8 hydrochloride

Cat. No. B610372
M. Wt: 299.754
InChI Key: LNPCQDLAMXHIFY-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q8 hydrochloride is a novel cysteinyl leukotreine receptor antagonist . It inhibits VEGF-independent angiogenesis and exerts an additive anti-angiogenic response with bevacizumab . The chemical formula of Q8 hydrochloride is C17H14ClNO2 .


Molecular Structure Analysis

The exact mass of Q8 hydrochloride is 299.07 and its molecular weight is 299.754 . The elemental analysis shows that it contains Carbon (68.12%), Hydrogen (4.71%), Chlorine (11.83%), Nitrogen (4.67%), and Oxygen (10.67%) .


Physical And Chemical Properties Analysis

Q8 hydrochloride is a solid powder . It is soluble in DMSO . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

  • Pharmaceutical Development : Q8 hydrochloride has been studied in the context of pharmaceutical formulation. For instance, Kachaput and Gureyeva (2017) explored the formulation of a parenteral suspension based on hydrocortisone acetate combined with lidocaine hydrochloride, adhering to the guidelines of ICH Q8 "Pharmaceutical development" (Kachaput & Gureyeva, 2017).

  • Biochemical Recognition and Dimerization : The compound has been used in the selective recognition and noncovalent dimerization of N-terminal aromatic peptides in aqueous solutions, as demonstrated by Heitmann et al. (2006) using cucurbit[8]uril (Q8). This research provides insights into specific peptide recognition and dimerization, important for studying biochemical processes and peptide/protein separation (Heitmann et al., 2006).

  • Corrosion Inhibition : Faydy et al. (2016) investigated the inhibition effect of a derivative of Q8 hydrochloride, namely 5-(chloromethyl)-8-quinolinol hydrochloride, on steel corrosion in hydrochloric acid solution. Their study shows the potential of Q8 derivatives in material protection and industrial applications (Faydy et al., 2016).

  • Osmotic-Stress Tolerance in Bacteria : Sévin and Sauer (2014) reported that ubiquinone-8 (Q8) accumulation in Escherichia coli enhances tolerance to osmotic stress. Their study suggests a role for Q8 in bacterial adaptation and survival under environmental stress (Sévin & Sauer, 2014).

  • Bone Regeneration : Han et al. (2017) explored the functional role of a Q8 compound in bone regeneration, particularly in osteoblast differentiation. Their study indicates the potential use of Q8 derivatives in therapeutic applications related to bone health and osteoporosis (Han et al., 2017).

Safety And Hazards

Q8 hydrochloride is intended for research use only, not for human or veterinary use . Therefore, it should be handled with appropriate safety measures to prevent direct contact or inhalation. More detailed safety data may be available from the manufacturer or supplier.

properties

CAS RN

1541762-55-3

Product Name

Q8 hydrochloride

Molecular Formula

C17H14ClNO2

Molecular Weight

299.754

IUPAC Name

(E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride

InChI

InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+;

InChI Key

LNPCQDLAMXHIFY-WVLIHFOGSA-N

SMILES

OC1=CC=C(O)C=C1/C=C/C2=NC3=CC=CC=C3C=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Q8;  Q8 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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